molecular formula C12H16BrN B11863385 (3-Bromophenyl)(cyclopentyl)methanamine

(3-Bromophenyl)(cyclopentyl)methanamine

Cat. No.: B11863385
M. Wt: 254.17 g/mol
InChI Key: GMSOAUJJXLZSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)(cyclopentyl)methanamine is a chemical compound with the molecular formula C12H16BrN It is characterized by a bromophenyl group attached to a cyclopentylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(cyclopentyl)methanamine typically involves the reaction of 3-bromobenzylamine with cyclopentylmethanamine under specific conditions. One common method involves the use of triphosgene in dichloromethane (DCM) as a solvent, followed by the addition of triethylamine (Et3N) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(cyclopentyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the methanamine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different amine derivatives.

Scientific Research Applications

(3-Bromophenyl)(cyclopentyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(cyclopentyl)methanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzylamine: Similar in structure but lacks the cyclopentyl group.

    Cyclopentylmethanamine: Lacks the bromophenyl group.

    (3-Fluorophenyl)(cyclopentyl)methanamine: Similar structure with a fluorine atom instead of bromine.

Uniqueness

(3-Bromophenyl)(cyclopentyl)methanamine is unique due to the presence of both the bromophenyl and cyclopentyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

(3-bromophenyl)-cyclopentylmethanamine

InChI

InChI=1S/C12H16BrN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2

InChI Key

GMSOAUJJXLZSGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.